
Steroid sulfatase/17|A-HSD1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of steroid sulfatase inhibitors involves multiple steps, including the formation of phenol sulfamate esters. These inhibitors are designed to bind irreversibly to the active site of the enzyme, thereby inhibiting its activity . The synthetic routes typically involve the use of reagents such as phenol, sulfamoyl chloride, and various catalysts under controlled conditions .
Industrial Production Methods: Industrial production of steroid sulfatase inhibitors, such as Irosustat, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization, purification, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Steroid sulfatase primarily catalyzes the hydrolysis of steroid sulfates to their corresponding free steroids . This reaction involves the cleavage of the sulfate ester bond, resulting in the formation of a free steroid and sulfate ion .
Common Reagents and Conditions: The hydrolysis reaction catalyzed by steroid sulfatase typically occurs under physiological conditions, with water acting as the nucleophile . The enzyme’s active site contains essential amino acid residues that facilitate the cleavage of the sulfate ester bond .
Major Products Formed: The major products formed from the hydrolysis of steroid sulfates by steroid sulfatase include estrone, dehydroepiandrosterone, and cholesterol . These free steroids can then undergo further metabolism to produce biologically active hormones .
Aplicaciones Científicas De Investigación
Steroid sulfatase has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, steroid sulfatase inhibitors are being developed as potential treatments for hormone-dependent cancers, such as breast and prostate cancer . These inhibitors can reduce the levels of active estrogens and androgens, thereby inhibiting tumor growth .
In biology, steroid sulfatase is studied for its role in various physiological processes, including skin health, immune response, and cognitive function . The enzyme’s activity is also linked to conditions such as X-linked ichthyosis, a genetic disorder characterized by dry, scaly skin .
In the chemical industry, steroid sulfatase inhibitors are used in the development of new therapeutic agents and as tools for studying steroid metabolism .
Mecanismo De Acción
Steroid sulfatase exerts its effects by catalyzing the hydrolysis of steroid sulfates to free steroids . The enzyme’s active site contains a catalytic triad of amino acids that facilitate the cleavage of the sulfate ester bond . The hydrolysis reaction involves the formation of a covalent intermediate, which is then hydrolyzed to release the free steroid and sulfate ion .
The molecular targets of steroid sulfatase include various steroid sulfates, such as estrone sulfate and dehydroepiandrosterone sulfate . The enzyme’s activity is regulated by factors such as cytokines, growth factors, and other steroids .
Comparación Con Compuestos Similares
Steroid sulfatase is unique in its ability to hydrolyze both aryl and alkyl steroid sulfates . Similar enzymes, such as estrogen sulfotransferase, catalyze the sulfonation of estrogens, converting them to their sulfate forms . unlike steroid sulfatase, these enzymes do not hydrolyze sulfate esters .
Other similar compounds include various sulfatase inhibitors, such as Irosustat and 667 COUMATE, which are designed to inhibit the activity of steroid sulfatase . These inhibitors differ in their chemical structures and mechanisms of action but share the common goal of reducing the levels of active steroids in the body .
Propiedades
Fórmula molecular |
C19H18N2O5S |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C19H18N2O5S/c1-13-5-3-4-6-16(13)21(2)19(22)18-12-11-17(25-18)14-7-9-15(10-8-14)26-27(20,23)24/h3-12H,1-2H3,(H2,20,23,24) |
Clave InChI |
RKDAZICAFJLMQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


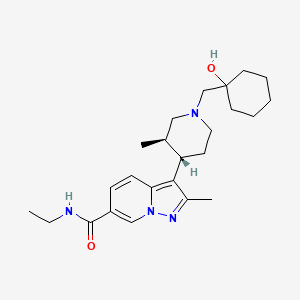
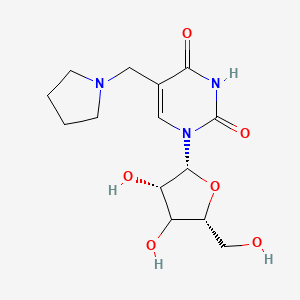

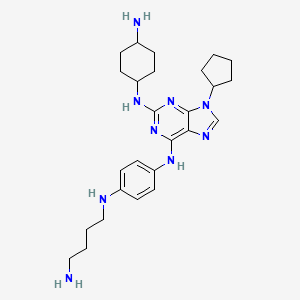
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
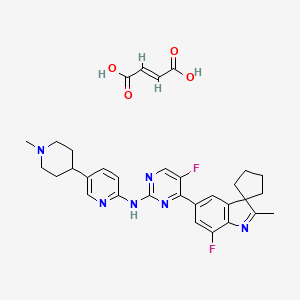

![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
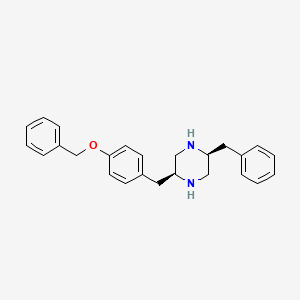
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)


![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)

